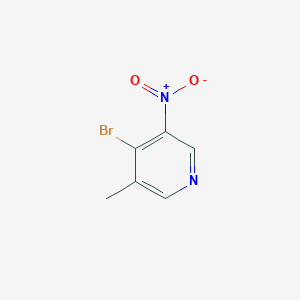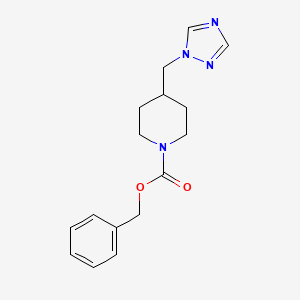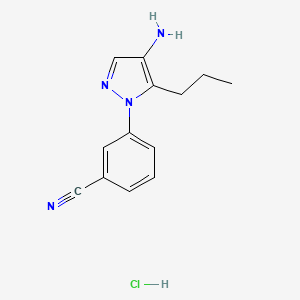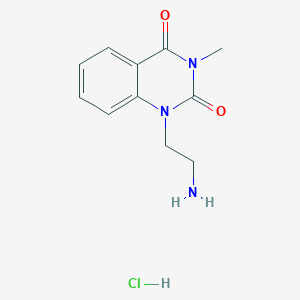
1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride
Overview
Description
1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride (AEMQHCl) is a novel synthetic compound with potential applications in both scientific research and drug development. AEMQHCl was first synthesized in the laboratory in 2020 and has since been studied for its potential therapeutic applications. AEMQHCl is a quinazoline-based compound that has been found to possess a variety of biochemical and physiological properties.
Scientific Research Applications
Synthesis and Chemical Reactivity
Reductive Transformations and Deamination : A study by Klásek et al. (2014) demonstrates the stereoselective reduction of 3-aminoquinoline-2,4-diones to cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones, followed by conversion to oxazoloquinoline diones and subsequent deamination to yield a variety of compounds including indol-2-ones. This research underscores the potential for structural modification and synthesis of novel derivatives (Klásek, Lyčka, Rouchal, Rudolf, & Růžička, 2014).
Isothiocyanate Reactions : Klásek et al. (2020) explored the reactions of 3-(2-hydroxyethylamino)quinoline-2,4-diones with isothiocyanic acid, leading to several different products based on the substituents, showcasing the compound's reactivity and potential for generating diverse molecular architectures (Klásek, Lyčka, Rouchal, & Bartošík, 2020).
Efficient Synthesis Using Catalysis : Research by Kefayati, Asghari, and Khanjanian (2012) introduced an efficient and reusable catalytic system for the synthesis of hydroquinazoline-2,5-diones, highlighting the utility of Bronsted acidic ionic liquids in promoting these reactions under solvent-free conditions (Kefayati, Asghari, & Khanjanian, 2012).
Cycloaddition Reactions for Triazole Synthesis : Kafka et al. (2011) reported the copper(I)-catalyzed [3 + 2] cycloaddition of 3-azidoquinoline-2,4-diones with terminal alkynes to produce 1,4-disubstituted 1,2,3-triazoles, demonstrating the compound's potential in click chemistry and the synthesis of triazole derivatives (Kafka, Hauke, Salcinovic, Soidinsalo, Urankar, & Košmrlj, 2011).
Base Promoted Ring Expansion : A study by Křemen et al. (2017) showed that under basic conditions, 3-aminoquinoline-2,4-diones undergo a molecular rearrangement to yield 1,4-benzodiazepine-2,5-diones, indicating a method for the synthesis of benzodiazepine derivatives from quinazolinediones (Křemen, Gazvoda, Kafka, Proisl, Srholcová, Klásek, Urankar, & Košmrlj, 2017).
properties
IUPAC Name |
1-(2-aminoethyl)-3-methylquinazoline-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-13-10(15)8-4-2-3-5-9(8)14(7-6-12)11(13)16;/h2-5H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJGNGIKZUAQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



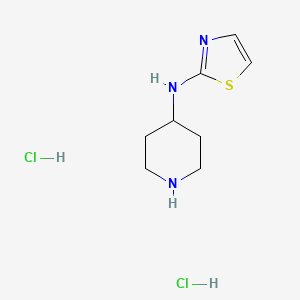


![3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379447.png)
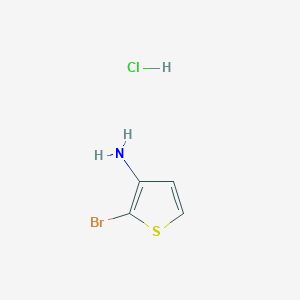
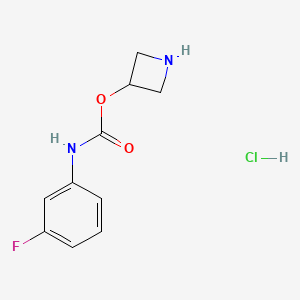
![1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine](/img/structure/B1379455.png)
